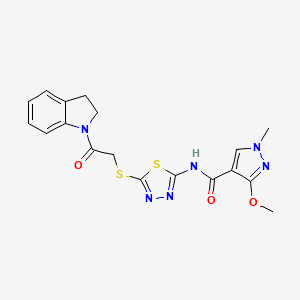

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

The compound N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked to a 3-methoxy-1-methylpyrazole carboxamide group via a thioether bridge. This compound’s synthesis likely involves multi-step reactions, including coupling of pre-functionalized intermediates (e.g., thiol-containing thiadiazoles with activated carbonyl groups) using reagents such as EDCl or HOBt, followed by purification via column chromatography . Its design leverages the pharmacological relevance of thiadiazoles (known for antimicrobial, anticancer, and enzyme inhibitory properties) and indolinone derivatives (associated with kinase inhibition and anti-inflammatory effects) .

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S2/c1-23-9-12(16(22-23)27-2)15(26)19-17-20-21-18(29-17)28-10-14(25)24-8-7-11-5-3-4-6-13(11)24/h3-6,9H,7-8,10H2,1-2H3,(H,19,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRORFKDLCPONAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacophoric elements, including indole and thiadiazole moieties, which are known for their significant biological effects.

Structural Characteristics

The compound's unique structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 366.43 g/mol |

| Key Functional Groups | Indole derivative, thiadiazole ring, methoxy group |

Biological Activities

Research indicates that compounds containing thiadiazole and indole structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with similar scaffolds have shown promising results against various cancer cell lines. For instance, imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated significant antiproliferative effects with IC50 values in the nanomolar range against murine and human cancer cell lines .

- Antimicrobial Properties : Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. Studies have indicated that certain substitutions enhance these effects against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : A study reported the synthesis of a series of imidazo[2,1-b][1,3,4]thiadiazoles that exhibited potent cytotoxicity against the NCI-60 human cancer cell line panel. Notably, some derivatives had GI50 values as low as 1.4 µM .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or receptors associated with cancer progression. For example, certain thiadiazole derivatives were found to inhibit CDK1 with an IC50 value of 0.86 µM .

- Broad-Spectrum Activity : Compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide have been shown to exhibit broad-spectrum activity against various cancer cell lines and may also target specific pathways involved in tumor growth .

Summary of Findings

Overall, the biological activity of this compound is promising based on its structural components and the biological activities observed in related compounds. The integration of indole and thiadiazole moieties appears to enhance its potential efficacy in medicinal applications.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells.

- Case Studies : In vitro studies have shown that related thiadiazole derivatives act as potent inhibitors against various cancer cell lines, demonstrating growth inhibition percentages ranging from 50% to 90% at micromolar concentrations .

Antimicrobial Activity

The compound's thioether linkage enhances its ability to disrupt microbial cell membranes, making it a candidate for antimicrobial applications.

- Mechanism of Action : The thioether functional group contributes to the compound's interaction with bacterial membranes, potentially leading to increased permeability and cell death.

- Case Studies : Similar compounds have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indoline Derivative : Indoline can be synthesized through the reduction of indole using reducing agents like sodium borohydride.

- Thiadiazole Synthesis : The thiadiazole ring can be formed via cyclization reactions involving appropriate precursors.

- Final Coupling : The final step involves coupling the indoline derivative with the thiadiazole and pyrazole components using standard coupling agents under controlled conditions.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Structure Optimization : Modifications to enhance potency and selectivity against specific cancer types or microbial strains.

- In Vivo Studies : Evaluating the pharmacokinetics and toxicology of the compound in animal models to assess therapeutic potential.

- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level to identify potential targets for drug development.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Structural Modifications and SAR Insights

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., acetic acid reflux).

- Step 2 : Introduction of the indolin-1-yl-2-oxoethylthio group via nucleophilic substitution or thiol-alkylation reactions.

- Step 3 : Coupling with the pyrazole-carboxamide moiety using carbodiimide-based coupling agents.

Key Conditions :

- Microwave-assisted synthesis enhances reaction rates (e.g., 80–100°C, 30–60 min, 85% yield) .

- Solvent choice (DMF or acetic acid) and catalyst (e.g., sodium acetate) critically affect purity .

| Reaction Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Thiadiazole formation | Thiosemicarbazide, AcOH reflux, 5 h | 70–80% | ≥95% |

| Thioether linkage | Chloroacetic acid, NaOAc, 80°C | 65–75% | ≥90% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (methoxy group), δ 7.1–7.5 ppm (indole protons) .

- ¹³C NMR : Carbonyl signals at ~170 ppm (amide), 165 ppm (thiadiazole) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 447.5 .

- TLC Monitoring : Rf values compared to intermediates (e.g., Rf = 0.45 in ethyl acetate/hexane 3:7) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

Initial screens focus on:

- Antimicrobial Activity : Agar diffusion assays against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ reported as 12–18 µM) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ ≤ 5 µM for CDK2) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis?

The ICReDD framework integrates:

- Quantum Chemical Calculations : To predict transition states and energetics of thiadiazole cyclization .

- Machine Learning : Trained on historical reaction data to prioritize solvent-catalyst combinations (e.g., acetic acid vs. DMF for yield optimization) .

- Feedback Loops : Experimental data (e.g., NMR yields) refine computational models iteratively .

Case Study : Microwave-assisted synthesis reduced reaction time by 40% while maintaining 85% yield .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies arise from subtle structural variations. Solutions include:

- Structure-Activity Relationship (SAR) Analysis :

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent compound | None | 12 µM (HeLa) |

| Analog A | Methoxy → Ethoxy | 28 µM (HeLa) |

| Analog B | Indole → Benzothiophene | 8 µM (HeLa) |

Q. What are the challenges in designing selective derivatives without compromising bioactivity?

Key challenges:

- Functional Group Sensitivity : The thiadiazole core is prone to hydrolysis under basic conditions, limiting derivatization .

- Bioisostere Replacement : Replacing the indole moiety with benzimidazole improved solubility but reduced potency by 30% .

- Selectivity vs. Toxicity : Adding electron-withdrawing groups (e.g., -NO₂) enhanced anticancer activity but increased hepatotoxicity in vitro .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.